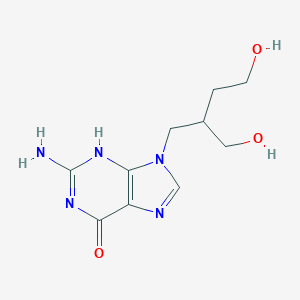

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine

Description

Properties

IUPAC Name |

2-amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)3-6(4-17)1-2-16/h5-6,16-17H,1-4H2,(H3,11,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBFBAWJWLXVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(CCO)CO)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869696 | |

| Record name | 2-Amino-9-[4-hydroxy-2-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105868-85-7 | |

| Record name | 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105868857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine (Penciclovir)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-[4-Hydroxy-3-(hydroxymethyl)butyl]guanine, commonly known as Penciclovir, is a potent and selective antiviral agent belonging to the acyclic guanosine analogue class.[1][2][3] This technical guide provides a comprehensive overview of Penciclovir, delving into its core chemical properties, sophisticated mechanism of action, the strategic use of its prodrug Famciclovir, and its spectrum of antiviral activity. We will explore its pharmacokinetic profile, which is distinguished by a prolonged intracellular half-life, and present detailed experimental protocols for its evaluation. This document is intended to serve as a vital resource for researchers engaged in antiviral drug discovery and development, offering the foundational knowledge and practical insights necessary to leverage this important therapeutic agent.

Introduction and Chemical Identity

Penciclovir is a synthetic acyclic guanine nucleoside analogue with established efficacy against several members of the Herpesviridae family.[3][4] Its chemical structure mimics the natural nucleoside guanine, a feature that is fundamental to its antiviral action.[2] Unlike natural nucleosides, Penciclovir possesses an acyclic side chain in place of the ribose or deoxyribose sugar moiety.[5]

Chemical Properties of Penciclovir:

| Property | Value | Source |

| CAS Registry Number | 39809-25-1 | [1] |

| Molecular Formula | C₁₀H₁₅N₅O₃ | [1] |

| Molecular Weight | 253.26 g/mol | [1][6] |

| Appearance | White to pale yellow solid | [1][7] |

| Solubility in Water (20°C) | 1.7 mg/mL | [1][7] |

| logP (n-octanol/water) | -1.62 | [7][8] |

The low oral bioavailability of Penciclovir (<5%) led to the development of its prodrug, Famciclovir, which is efficiently absorbed and rapidly converted to Penciclovir in vivo.[4][5]

Mechanism of Action: Selective Viral Targeting

The therapeutic efficacy of Penciclovir is rooted in its selective inhibition of viral DNA synthesis.[6][9] This selectivity is achieved through a multi-step activation process that occurs preferentially within virus-infected cells, minimizing effects on uninfected host cells.[1][2][10]

Pillar of Selectivity: Viral Thymidine Kinase

The activation cascade is initiated by a viral-encoded enzyme, thymidine kinase (TK).[2][10]

-

Initial Phosphorylation: In herpesvirus-infected cells, viral TK recognizes Penciclovir and catalyzes its phosphorylation to Penciclovir monophosphate. This is the rate-limiting step and a crucial point of selectivity, as host cellular kinases phosphorylate Penciclovir far less efficiently.[1][10][11]

-

Conversion to Triphosphate: Cellular kinases subsequently convert the monophosphate form into the active moiety, Penciclovir triphosphate.[1][10][11]

Inhibition of Viral DNA Polymerase

Penciclovir triphosphate acts as a potent inhibitor of viral DNA polymerase.[2][6]

-

Competitive Inhibition: It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.[6][12][13]

-

Chain Termination (Non-Obligate): While it can be incorporated into the viral DNA, Penciclovir is not an obligate chain terminator in the same way as Acyclovir.[3][12][13] However, its presence in the DNA strand significantly impedes further chain elongation, effectively halting viral replication.[2]

A key differentiator from Acyclovir is the remarkably long intracellular half-life of Penciclovir triphosphate, which can persist for 10 to 20 hours in herpes simplex virus (HSV)-infected cells, compared to approximately one hour for Acyclovir triphosphate.[4][7] This prolonged intracellular presence allows for less frequent dosing and contributes to its clinical effectiveness.[4]

Caption: Intracellular activation pathway of Penciclovir.

The Prodrug Advantage: Famciclovir

To overcome the poor oral absorption of Penciclovir, its diacetyl 6-deoxy derivative, Famciclovir, was developed.[4][14] Famciclovir is a prodrug that is well-absorbed orally and then undergoes extensive first-pass metabolism to yield Penciclovir, resulting in a bioavailability of approximately 77% for the active compound.[3][15]

Metabolic Conversion Pathway:

-

Absorption and De-acetylation: Following oral administration, Famciclovir is absorbed in the intestine and undergoes de-acetylation, primarily by esterases, to form an intermediate, 6-deoxy-penciclovir (BRL 42359).[14][16]

-

Oxidation: The final conversion step involves the oxidation of the 6-deoxy purine ring to guanine. This reaction is catalyzed by aldehyde oxidase in the liver, yielding the active Penciclovir.[14]

Caption: Metabolic conversion of Famciclovir to Penciclovir.

Antiviral Spectrum and In Vitro Potency

Penciclovir demonstrates potent activity against a range of herpesviruses. Its efficacy is most pronounced against Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[3] It also shows activity against Epstein-Barr virus (EBV).[12]

Comparative In Vitro Activity (EC₅₀/IC₅₀):

| Virus | Penciclovir (mg/L) | Acyclovir (mg/L) | Assay Type | Cell Line | Source |

| HSV-1 (SC16) | 0.8 | 0.6 | Plaque Reduction | MRC-5 | [17][18] |

| HSV-1 (SC16) | 0.01 | 0.06 | DNA Inhibition (24h) | MRC-5 | [17][18] |

| HSV-1 (Clinical Isolates) | 0.5 - 0.8 µg/mL | - | 50% Infective Dose | - | [19] |

| HSV-2 (Clinical Isolates) | 1.3 - 2.2 µg/mL | - | 50% Infective Dose | - | [19] |

| VZV | 2.3 µM | - | 50% Inhibitory Conc. | - | [12] |

Note: Direct comparison of values across different studies should be done with caution due to variations in assay conditions, cell lines, and viral strains.

Studies have shown that in certain assays, such as virus yield reduction and DNA inhibition, Penciclovir can be significantly more active than Acyclovir.[17][18] This enhanced activity may be attributed to its more efficient phosphorylation in infected cells and the greater stability of its triphosphate form.[16]

Pharmacokinetics and Clinical Disposition

The pharmacokinetic profile of Penciclovir, typically studied following the administration of its prodrug Famciclovir, is crucial for understanding its clinical utility.

Key Pharmacokinetic Parameters of Penciclovir (Post-Famciclovir Administration):

| Parameter | Value (in Humans) | Description | Source |

| Bioavailability (as Famciclovir) | ~77% | Fraction of dose reaching systemic circulation as Penciclovir. | [3] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | < 1 hour (fasting) | Time to reach maximum concentration in plasma. | [15] |

| Plasma Elimination Half-life (t₁/₂) | 2 - 2.5 hours | Time for plasma concentration to decrease by half. | [3][15][20] |

| Intracellular Half-life (P-TP) | HSV-1: 10 h; HSV-2: 20 h; VZV: 7 h | Half-life of the active triphosphate form within infected cells. | [7][13] |

| Volume of Distribution (Vd) | > 1 L/kg | Indicates extensive distribution into tissues. | [15][20] |

| Plasma Protein Binding | < 20% | Low binding suggests more free drug is available. | [3][10] |

| Primary Route of Elimination | Renal (unchanged) | Excreted primarily by the kidneys. | [15] |

The rapid elimination from plasma contrasts sharply with the prolonged intracellular half-life of its active triphosphate metabolite, which is a cornerstone of its therapeutic effect, allowing for sustained antiviral pressure within infected cells.[4]

Experimental Protocol: Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is a standard virological technique used to quantify the infectivity of a virus and to determine the antiviral activity of a compound. The following is a generalized protocol for evaluating Penciclovir.

Objective: To determine the 50% effective concentration (EC₅₀) of Penciclovir required to inhibit the formation of viral plaques in a cell monolayer.

Materials:

-

Susceptible host cell line (e.g., MRC-5, Vero cells)

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Penciclovir stock solution

-

Overlay medium (e.g., medium with methylcellulose or agarose)

-

Staining solution (e.g., Crystal Violet)

-

Fixative (e.g., 10% formalin)

-

6-well or 12-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding: Plate host cells into multi-well plates and incubate until they form a confluent monolayer (typically 24-48 hours).

-

Drug Dilution: Prepare a series of two-fold or four-fold dilutions of Penciclovir in a serum-free medium.[21] Include a "no-drug" control.

-

Virus Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units [PFU] per well). Allow the virus to adsorb for 1-2 hours.

-

Compound Addition: After adsorption, remove the viral inoculum. Add the prepared Penciclovir dilutions to the respective wells. Also, include virus-infected control wells (no drug) and uninfected cell control wells (no virus, no drug).

-

Overlay Application: Add an overlay medium to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.

-

Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-4 days, depending on the virus and cell line).

-

Fixation and Staining: Aspirate the overlay. Fix the cell monolayers with a fixative. Stain the cells with a staining solution. The stain will color the living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.

-

Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the no-drug control. The EC₅₀ is determined by plotting the percent inhibition against the drug concentration and using regression analysis.

Caption: Workflow for a standard Plaque Reduction Assay.

Conclusion

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine (Penciclovir) stands as a highly effective and selective antiviral agent. Its mechanism, centered on preferential activation within infected cells and potent inhibition of viral DNA polymerase, provides a wide therapeutic window. The intelligent design of its prodrug, Famciclovir, successfully addressed its inherent pharmacokinetic limitations, making it a clinically valuable option for systemic therapy. The prolonged intracellular retention of its active triphosphate form is a distinguishing feature that underpins its robust clinical efficacy. For researchers in the field, a thorough understanding of Penciclovir's virological and pharmacological properties is essential for its optimal use in experimental settings and for the development of next-generation antiviral therapies.

References

- Penciclovir | New Drug Approvals. (2018). Vertex AI Search.

- Penciclovir - Wikipedia. (n.d.). Wikipedia.

- Clark, D. H., et al. (1995). Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver. PubMed.

- Thomasy, S. M., et al. (n.d.).

- Herpesviruses 2000: Penciclovir. (2000). Herpesviruses 2000.

- Boike, S. C., et al. (1996). The clinical pharmacokinetics of famciclovir. PubMed.

- Bacon, T. H., et al. (1993). Activity of penciclovir in antiviral assays against herpes simplex virus. PubMed.

- Fowles, S. E., et al. (1992). The tolerance to and pharmacokinetics of penciclovir (BRL 39123A), a novel antiherpes agent, administered by intravenous infusion to healthy subjects. PubMed.

- What is the mechanism of Penciclovir?. (2024).

- Olofsson, S., et al. (1995). Mode of action of (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine against herpesviruses. PubMed.

- Bacon, T. H., et al. (1993). Activity of penciclovir in antiviral assays against herpes simplex virus. Antiviral Chemistry & Chemotherapy.

- Famciclovir: An overview. (2017).

- Fowles, S. E., et al. (1994). Linear pharmacokinetics of penciclovir following administration of single oral doses of famciclovir 125, 250, 500 and 750 mg to healthy volunteers. PubMed.

- Hodge, R. (1993). Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir. Semantic Scholar.

- Famciclovir and Penciclovir. (2018). BrainKart.

- penciclovir. (n.d.). Drug Central.

- Weinberg, A., et al. (1992). In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2. PubMed.

- Denavir (Penciclovir): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.

- Penciclovir - WikiProjectMed. (n.d.). MDWiki.

- Vere Hodge, R. A., & Perkins, R. M. (1989). Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus. PubMed.

- Penciclovir. (n.d.).

- Bacon, T. H. (n.d.). Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines. PMC - NIH.

- Denavir. (n.d.).

- Antiviral Agents. (n.d.). PMC - PubMed Central.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. What is the mechanism of Penciclovir? [synapse.patsnap.com]

- 3. brainkart.com [brainkart.com]

- 4. Herpesviruses 2000: Penciclovir [web.stanford.edu]

- 5. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. penciclovir [drugcentral.org]

- 7. Denavir (Penciclovir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. Penciclovir - Wikipedia [en.wikipedia.org]

- 11. mdwiki.org [mdwiki.org]

- 12. Mode of action of (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine against herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of aldehyde oxidase in the in vitro conversion of famciclovir to penciclovir in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir | Semantic Scholar [semanticscholar.org]

- 17. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The tolerance to and pharmacokinetics of penciclovir (BRL 39,123A), a novel antiherpes agent, administered by intravenous infusion to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine structure and properties

An In-Depth Technical Guide to 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine (Penciclovir)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine, an acyclic guanosine analogue widely known as Penciclovir. Developed for researchers, medicinal chemists, and drug development professionals, this document delves into its fundamental structure, mechanism of action, the strategic development of its oral prodrug, Famciclovir, and its significance in antiviral therapy.

Introduction: The Advent of a Potent Antiherpetic Agent

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine (Penciclovir) is a potent and selective antiviral agent highly effective against several members of the Herpesviridae family. Structurally similar to acyclovir, it represents a significant advancement in antiviral chemotherapy. However, a primary challenge with Penciclovir is its poor oral bioavailability, which historically limited its systemic applications and led to its initial use primarily as a topical treatment.

This limitation spurred the development of Famciclovir, an oral prodrug designed to overcome the absorption barrier. Famciclovir is efficiently absorbed and rapidly metabolized in the body to yield the active compound, Penciclovir, thereby achieving therapeutic systemic concentrations. This guide will explore the core scientific principles of Penciclovir, from its molecular properties to its clinical application via the innovative prodrug strategy.

Chemical Structure and Physicochemical Properties

Penciclovir is an acyclic nucleoside analogue of guanine. Unlike natural nucleosides, it features a flexible acyclic side chain attached to the N9 position of the guanine base. This side chain contains two hydroxyl groups, which are critical for its phosphorylation and subsequent antiviral activity. The crystal structure of Penciclovir monohydrate reveals that the acyclic substituent's plane is orthogonal to the purine ring, and the molecular packing is stabilized by an extensive network of hydrogen bonds.

Key Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1,9-dihydro-6H-purin-6-one | |

| Synonyms | Penciclovir, BRL 39123 | |

| Molecular Formula | C₁₀H₁₅N₅O₃ | |

| Molecular Weight | 253.26 g/mol | N/A |

| CAS Number | 39809-25-1 | |

| Appearance | White crystalline solid | |

| Oral Bioavailability | Poor (< 5%) | |

| Water Solubility | Low |

Mechanism of Action: Selective Inhibition of Viral Replication

The antiviral efficacy of Penciclovir is rooted in its ability to selectively disrupt viral DNA synthesis in infected cells. This process is a multi-step activation cascade, ensuring that the drug exerts its effect primarily within virus-infected cells, thereby minimizing toxicity to the host.

-

Selective Phosphorylation by Viral Thymidine Kinase (TK) : In cells infected with a herpesvirus (such as HSV or VZV), Penciclovir is recognized as a substrate by the virus-encoded thymidine kinase (TK). This viral enzyme catalyzes the initial and rate-limiting phosphorylation step, converting Penciclovir to Penciclovir monophosphate. Host cell kinases perform this step inefficiently, which is a key factor in the drug's selectivity.

-

Conversion to Triphosphate by Cellular Kinases : Following the initial step, cellular kinases further phosphorylate the monophosphate form to Penciclovir diphosphate and subsequently to the active moiety, Penciclovir triphosphate.

-

Inhibition of Viral DNA Polymerase : Penciclovir triphosphate is a potent competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP). While it inhibits the polymerase, Penciclovir is not an obligate chain terminator like acyclovir. It allows for limited further chain extension after being incorporated.

-

Prolonged Intracellular Half-Life : A crucial advantage of Penciclovir is the remarkable stability and prolonged intracellular half-life of its triphosphate form. In HSV-1 infected cells, the half-life can be 10 to 20 hours, significantly longer than the 1-2 hour half-life of acyclovir triphosphate. This sustained presence of the active inhibitor allows for less frequent dosing and contributes to its high efficacy.

Caption: Metabolic activation of Penciclovir in herpesvirus-infected cells.

The Prodrug Solution: Famciclovir

To harness the potent antiviral activity of Penciclovir for systemic therapy, a prodrug, Famciclovir, was developed. Famciclovir is the diacetyl 6-deoxy derivative of Penciclovir. This modification dramatically improves oral bioavailability to approximately 77%.

Following oral administration, Famciclovir undergoes extensive and rapid first-pass metabolism in the intestinal wall and liver to generate Penciclovir. The metabolic conversion involves two key enzymatic steps:

-

De-acetylation : Esterase enzymes remove the two acetyl groups.

-

Oxidation : Aldehyde oxidase catalyzes the oxidation of the 6-deoxy position on the purine ring to form the 6-oxo group, yielding Penciclovir.

Caption: Bioactivation pathway of the oral prodrug Famciclovir to Penciclovir.

Experimental Protocol: Synthesis of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine

The synthesis of Penciclovir is a critical process for its production. Several routes have been published. A common strategy involves the alkylation of a protected guanine precursor. The following outlines a generalized, conceptual methodology based on published principles.

Objective: To synthesize 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine (1).

Materials:

-

2-Amino-6-chloropurine

-

5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane (Alkylating agent)

-

Strong base (e.g., Sodium Hydride)

-

Anhydrous solvent (e.g., DMF)

-

Acidic conditions for deprotection (e.g., HCl)

-

Reagents for hydrolysis

Methodology:

-

Step 1: Alkylation of the Purine Base.

-

Dissolve 2-amino-6-chloropurine in an anhydrous polar aprotic solvent like DMF.

-

Add a strong base (e.g., NaH) portion-wise at 0°C to deprotonate the purine ring, forming the anion.

-

Slowly add a solution of the alkylating agent, 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane, to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). This step attaches the protected side chain primarily at the N9 position.

-

Quench the reaction carefully with water and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography to yield 2-amino-6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine.

-

-

Step 2: Conversion to Guanine and Deprotection.

-

Hydrolyze the 6-chloro group of the intermediate from Step 1 to a hydroxyl group to form the guanine ring. This can be achieved under acidic or basic conditions.

-

Simultaneously or in a subsequent step, remove the acetonide protecting group from the side chain's diol system. This is typically done by heating in an aqueous acidic solution (e.g., dilute HCl).

-

Neutralize the reaction mixture to precipitate the crude product.

-

-

Step 3: Purification.

-

Collect the crude Penciclovir by filtration.

-

Recrystallize the solid from an appropriate solvent system (e.g., water or aqueous ethanol) to obtain the pure 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine.

-

Confirm the structure and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

-

Antiviral Spectrum and Clinical Relevance

Penciclovir exhibits potent activity against a range of herpesviruses. Its efficacy is particularly notable against viruses that encode a specific thymidine kinase.

| Virus | In Vitro Activity (IC₅₀) | Clinical Application |

| Herpes Simplex Virus Type 1 (HSV-1) | Comparable to Acyclovir | Herpes Labialis (cold sores) |

| Herpes Simplex Virus Type 2 (HSV-2) | Active, though slightly weaker than against HSV-1 | Genital Herpes |

| Varicella-Zoster Virus (VZV) | Superior to Acyclovir (IC₅₀ ≈ 2.3 µM) | Herpes Zoster (shingles) |

| Epstein-Barr Virus (EBV) | Potent (IC₅₀ ≈ 0.9 µM) | Investigational |

The development of oral Famciclovir has made systemic treatment for recurrent genital herpes and acute herpes zoster highly effective, offering a dosing regimen that is often more convenient than older antivirals. Topical Penciclovir remains a standard treatment for herpes labialis.

Mechanisms of Resistance

Resistance to Penciclovir, while uncommon in immunocompetent individuals, can occur through mechanisms similar to those observed for acyclovir. The primary mechanisms include:

-

Altered or Deficient Viral Thymidine Kinase : Mutations that reduce or eliminate the activity of viral TK prevent the crucial initial phosphorylation of Penciclovir, rendering the drug inactive.

-

Mutations in Viral DNA Polymerase : Alterations in the viral DNA polymerase can reduce its affinity for Penciclovir triphosphate, diminishing the drug's inhibitory effect.

Cross-resistance is common, meaning most acyclovir-resistant strains are also resistant to Penciclovir due to the shared activation pathway.

Conclusion

9-(4-Hydroxy-2-(hydroxymethyl)butyl)guanine (Penciclovir) stands as a cornerstone in anti-herpesvirus therapy. Its potent and selective mechanism of action, characterized by a long-lasting intracellular active form, provides high therapeutic efficacy. The challenge of its poor oral absorption was ingeniously overcome through the design of the prodrug Famciclovir, a textbook example of successful prodrug strategy in modern medicine. This dual approach—a potent active agent and an effective delivery system—ensures that Penciclovir remains a vital tool for managing herpesvirus infections, providing significant clinical benefit to patients worldwide.

References

-

Earnshaw, D. L., et al. (1992). Mode of action of (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine against herpesviruses. Antimicrobial Agents and Chemotherapy, 36(12), 2747–2757. [Link]

-

UpToDate. (2017). Famciclovir: An overview. UpToDate. [Link]

-

Hodge, R. A. V. (1993). Famciclovir and Penciclovir. The Mode of Action of Famciclovir Including Its Conversion to Penciclovir. Antiviral Chemistry and Chemotherapy, 4(2), 67-84. [Link]

-

BrainKart. (2018). Antiherpesvirus Agents: Famciclovir and Penciclovir. BrainKart. [Link]

-

Fowles, S. E., et al. (1996). The clinical pharmacokinetics of famciclovir. Clinical Pharmacokinetics, 31(1), 1–11. [Link]

-

Taylor & Francis Group. (n.d.). Famciclovir and Penciclovir. Kucers' The Use of Antibiotics. [Link]

-

Neyts, J., et al. (1998). The antiherpesvirus activity of H2G [(R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine] is markedly enhanced by the novel immunosuppressive agent mycophenolate mofetil. Antimicrobial Agents and Chemotherapy, 42(12), 3285–3289. [Link]

-

PubMed. (n.d.). Mode of action of (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine against herpesviruses. National Center for Biotechnology Information. [Link]

-

BioWorld. (1999). Korean researchers synthesize orally active penciclovir prodrug. BioWorld. [Link]

-

De Clercq, E., & Field, H. J. (2006). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 147(1), 1–11. [Link]

-

Al-Ghanoudi, K., & Ibrahim, M. (2023). Prodrug strategies in developing antiviral nucleoside analogs. Exploration of Targeted Anti-tumor Therapy. [Link]

-

Journal of Medicinal Chemistry. (n.d.). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. American Chemical Society. [Link]

-

De Clercq, E., & Field, H. J. (2006). Antiviral prodrugs - the development of successful prodrug strategies for antiviral chemotherapy. ProQuest. [Link]

-

Harnden, M. R., et al. (1987). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. Journal of Medicinal Chemistry, 30(9), 1636–1642. [Link]

-

Harnden, M. R., et al. (1990). Crystal and Molecular Structures of the Antiviral Acyclonucleoside 9-[4-Hydroxy-3-(hydroxymethyl)butyl]guanine (BRL 39123, Penciclovir) and its Prodrug 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-aminopurine (BRL 42810, Famciclovir). Nucleosides and Nucleotides, 9(4), 499-513. [Link]

-

Kaufman, H. E., et al. (1996). Effect of 9-(4-hydroxybutyl)-N2-phenylguanine (HBPG), a thymidine kinase inhibitor, on clinical recurrences of ocular herpetic keratitis in squirrel monkeys. Antiviral Research, 33(1), 65–72. [Link]

-

Tang, H., et al. (2008). 9-[4-Hydroxy-3-(hydroxymethyl)butyl]guanine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2387. [Link]

-

Ashton, W. T., et al. (1983). 9-([2-Hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine: a selective inhibitor of herpes group virus replication. Proceedings of the National Academy of Sciences of the United States of America, 80(13), 4139–4143. [Link]

- Harnden, M. R., et al. (1990). Crystal and Molecular Structures of the Antiviral Acyclonucleoside 9-[4-Hydroxy-3-(hydroxymethyl)butyl]guanine (BRL 39123, Penciclovir) and its Prodrug 9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-aminopurine (B

The Precision Strike of Penciclovir: A Technical Guide to its Anti-Herpesvirus Mechanism

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Unseen Battle Within

Herpesviruses, a family of enveloped DNA viruses, are masters of latency and lifelong infection, posing significant challenges to both the human immune system and antiviral therapeutic strategies. The clinical manifestations of herpes simplex virus (HSV-1 and HSV-2) and varicella-zoster virus (VZV) infections range from mucocutaneous lesions to more severe conditions, particularly in immunocompromised individuals. The development of nucleoside analogs marked a pivotal moment in the management of these infections. Among these, penciclovir stands out for its unique pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of the core mechanism of action by which penciclovir exerts its potent and selective antiviral activity against herpesviruses.

Section 1: The Cornerstone of Selectivity - Viral Thymidine Kinase-Mediated Activation

Penciclovir, in its prodrug form, is a guanine nucleoside analog.[1] Its journey to becoming an active antiviral agent is a multi-step process initiated within the virally infected cell, a critical aspect that underpins its remarkable selectivity and low toxicity to uninfected host cells.[1][2]

The lynchpin of this selectivity is the viral thymidine kinase (TK).[2] Herpesviruses encode their own TK, an enzyme that is significantly more efficient at phosphorylating penciclovir than its cellular counterparts.[2][3] In uninfected cells, penciclovir remains largely in its inactive state, as cellular kinases phosphorylate it to a negligible extent.[4][5] However, upon infection, the virally encoded TK readily recognizes penciclovir and catalyzes the addition of the first phosphate group, converting it to penciclovir-monophosphate.[3][6] This initial phosphorylation is the rate-limiting step and the primary determinant of penciclovir's selective accumulation in infected cells.[2]

Subsequently, cellular kinases, such as guanylate kinase, further phosphorylate penciclovir-monophosphate to its diphosphate and ultimately to its active triphosphate form, penciclovir-triphosphate (PCV-TP).[3][6] This bio-activation cascade ensures that high concentrations of the active antiviral compound are localized specifically where viral replication is occurring.[2]

Caption: Intracellular activation pathway of penciclovir.

Section 2: The Decisive Blow - Inhibition of Viral DNA Polymerase

Once formed, penciclovir-triphosphate (PCV-TP) acts as a potent and selective inhibitor of the viral DNA polymerase, the enzyme responsible for replicating the viral genome.[1][7] PCV-TP achieves this inhibition through a competitive mechanism with the natural substrate, deoxyguanosine triphosphate (dGTP).[4]

Due to its structural similarity to dGTP, PCV-TP can be incorporated into the growing viral DNA chain.[1] However, unlike dGTP, penciclovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[1] While not an obligate chain terminator in the same manner as acyclovir-triphosphate, its incorporation effectively disrupts the replication process.[4][5]

A key distinguishing feature of penciclovir is the remarkable stability of its triphosphate form within infected cells.[2][4] The intracellular half-life of PCV-TP is significantly longer than that of acyclovir-triphosphate, ranging from 7 to 20 hours in HSV-infected cells.[2][3][4] This prolonged intracellular presence of the active metabolite contributes to a sustained antiviral effect, even after the extracellular drug has been cleared.[5][8]

Caption: Mechanism of viral DNA polymerase inhibition by penciclovir-triphosphate.

Section 3: Quantifying the Potency - A Data-Driven Perspective

The efficacy of penciclovir can be quantitatively assessed through various biochemical and cell-based assays. The following tables summarize key parameters that highlight its potency and selectivity.

Table 1: Inhibition of Herpesvirus DNA Polymerases by Penciclovir-Triphosphate

| Virus | Enzyme | Ki (μM) for PCV-TP | Ki (μM) for ACV-TP | Reference(s) |

| Herpes Simplex Virus 1 (HSV-1) | DNA Polymerase | 8.5 | 0.07 | [4] |

| Herpes Simplex Virus 2 (HSV-2) | DNA Polymerase | 5.8 | 0.07 | [4] |

| Human | DNA Polymerase α | 175 | 3.8 | [4] |

Table 2: Intracellular Half-Life of Triphosphate Metabolites in Infected Cells

| Virus | Penciclovir-Triphosphate (hours) | Acyclovir-Triphosphate (hours) | Reference(s) |

| Herpes Simplex Virus 1 (HSV-1) | 10 - 20 | 0.7 - 1.0 | [2][3] |

| Herpes Simplex Virus 2 (HSV-2) | 20 | 1.0 | [4] |

| Varicella-Zoster Virus (VZV) | 7 - 14 | Not detectable | [2][4] |

Table 3: In Vitro Antiviral Activity of Penciclovir

| Virus | Assay Type | Cell Line | EC50 / IC50 (μg/mL) | Reference(s) |

| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | MRC-5 | 0.8 | [9] |

| Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction Assay | MRC-5 | 1.3 - 2.2 | [10] |

| Varicella-Zoster Virus (VZV) | Plaque Reduction Assay | MRC-5 | 3.1 | [11] |

| Herpes Simplex Virus 1 (HSV-1) | DNA Inhibition Assay | MRC-5 | 0.01 | [9] |

Section 4: Experimental Protocols for Mechanistic Elucidation

The following protocols provide a framework for key experiments used to characterize the mechanism of action of penciclovir.

Herpesvirus Thymidine Kinase (TK) Activity Assay

This assay measures the ability of viral TK to phosphorylate a radiolabeled substrate, which can be adapted to assess the phosphorylation of penciclovir.

Objective: To quantify the enzymatic activity of viral thymidine kinase.

Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a nucleoside analog substrate by TK. The phosphorylated product is then separated from the unreacted substrate and quantified.

Materials:

-

Cell lysates from virus-infected and uninfected cells

-

Radiolabeled substrate (e.g., [³H]thymidine or a custom-synthesized radiolabeled penciclovir)

-

ATP

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

DEAE-cellulose filter discs

-

Scintillation counter and fluid

Procedure:

-

Prepare Cell Lysates: Infect a suitable cell line (e.g., Vero or MRC-5) with the herpesvirus of interest. Prepare lysates from both infected and uninfected control cells.

-

Set up the Reaction: In a microcentrifuge tube, combine the cell lysate, reaction buffer, ATP, and the radiolabeled substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., cold ethanol).

-

Separation of Phosphorylated Product: Spot the reaction mixture onto DEAE-cellulose filter discs. Wash the discs extensively with a suitable buffer (e.g., ammonium formate) to remove unreacted substrate.

-

Quantification: Place the dried filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of phosphorylated product based on the measured radioactivity and the specific activity of the radiolabeled substrate. Express TK activity as pmol of product formed per mg of protein per minute.

Herpesvirus DNA Polymerase Inhibition Assay

This assay determines the inhibitory effect of penciclovir-triphosphate on the activity of viral DNA polymerase.

Objective: To determine the IC50 and Ki of penciclovir-triphosphate for viral DNA polymerase.

Principle: The assay measures the incorporation of a radiolabeled deoxynucleotide triphosphate (dNTP) into a synthetic DNA template-primer by a purified or partially purified viral DNA polymerase in the presence of varying concentrations of the inhibitor (PCV-TP).

Materials:

-

Purified or partially purified viral DNA polymerase

-

Synthetic template-primer (e.g., poly(dA)-oligo(dT))

-

Radiolabeled dNTP (e.g., [³H]dTTP)

-

Unlabeled dNTPs

-

Penciclovir-triphosphate (PCV-TP)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂ and DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare Reaction Mixtures: In separate tubes, prepare reaction mixtures containing the reaction buffer, template-primer, radiolabeled dNTP, and unlabeled dNTPs.

-

Add Inhibitor: Add varying concentrations of PCV-TP to the respective tubes. Include a control with no inhibitor.

-

Initiate the Reaction: Start the reaction by adding the viral DNA polymerase to each tube.

-

Incubation: Incubate the reactions at 37°C for a specified time.

-

Stop the Reaction and Precipitate DNA: Terminate the reactions by adding cold TCA.

-

Collect Precipitated DNA: Collect the precipitated DNA by vacuum filtration through glass fiber filters.

-

Wash and Dry: Wash the filters with cold TCA and ethanol to remove unincorporated nucleotides.

-

Quantify Incorporated Radioactivity: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of PCV-TP. Determine the IC50 value from a dose-response curve. The Ki can be determined using Michaelis-Menten kinetics by performing the assay with varying concentrations of both the natural substrate (dGTP) and the inhibitor (PCV-TP).

Plaque Reduction Assay (PRA)

This cell-based assay is the gold standard for determining the in vitro antiviral activity of a compound.

Objective: To determine the concentration of penciclovir that inhibits virus-induced plaque formation by 50% (EC50).

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus. The infected cells are then overlaid with a semi-solid medium containing varying concentrations of the antiviral agent. The semi-solid overlay restricts the spread of progeny virus, resulting in the formation of localized areas of cell death (plaques). The number of plaques is counted, and the EC50 is calculated.

Materials:

-

Susceptible cell line (e.g., Vero, MRC-5)

-

Herpesvirus stock of known titer

-

Penciclovir

-

Cell culture medium

-

Semi-solid overlay medium (e.g., containing methylcellulose or agarose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed a suitable cell line in multi-well plates and grow to confluence.

-

Virus Inoculation: Remove the growth medium and inoculate the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Treatment with Penciclovir: Prepare serial dilutions of penciclovir in the semi-solid overlay medium.

-

Overlay: Remove the virus inoculum and add the overlay medium containing the different concentrations of penciclovir to the wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque development (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a solution like crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Section 5: The Prodrug Advantage - Famciclovir

Penciclovir itself has poor oral bioavailability.[5] To overcome this limitation, the prodrug famciclovir was developed.[3][12] Famciclovir is the diacetyl 6-deoxy analog of penciclovir and is well-absorbed orally.[5] Following oral administration, famciclovir undergoes rapid and extensive first-pass metabolism in the intestine and liver, where it is converted to penciclovir.[2][12] This efficient conversion results in high systemic concentrations of the active antiviral agent, penciclovir, allowing for effective treatment of systemic herpesvirus infections.

Conclusion: A Refined Antiviral Strategy

The mechanism of action of penciclovir against herpesviruses is a testament to the power of targeted drug design. Its efficacy hinges on a series of highly specific molecular interactions, from the initial selective phosphorylation by viral thymidine kinase to the potent inhibition of viral DNA polymerase. The prolonged intracellular persistence of its active triphosphate form provides a distinct pharmacodynamic advantage. A thorough understanding of this mechanism, supported by robust experimental validation, is paramount for the continued development of novel and improved anti-herpesvirus therapies. This guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing the fight against these persistent viral pathogens.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Penciclovir?

-

Earnshaw, D. L., Bacon, T. H., Darlison, S. J., Edmonds, K., Perkins, R. M., & Vere Hodge, R. A. (1992). Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus. Antimicrobial agents and chemotherapy, 36(12), 2747–2757. [Link]

-

Medicine.com. (2020, February 10). Penciclovir: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]

-

UpToDate. (2017, May 5). Famciclovir: An overview. Retrieved from [Link]

- De Clercq, E. (2004). Antiviral agents. In Mandell, Douglas, and Bennett's Principles and Practice of Infectious Diseases (6th ed., pp. 495-526). Churchill Livingstone.

-

Perry, C. M., & Wagstaff, A. J. (1996). The clinical pharmacokinetics of famciclovir. Clinical pharmacokinetics, 31(1), 1–11. [Link]

-

Pue, M. A., & Benet, L. Z. (1993). The pharmacological profile of famciclovir. Seminars in dermatology, 12(2 Suppl 1), 27–33. [Link]

-

Taylor & Francis Online. (n.d.). Penciclovir – Knowledge and References. Retrieved from [Link]

-

Ertl, P. F., & Bacon, T. H. (1995). A Comparative Study of the in vitro and in vivo Antiviral Activities of Acyclovir and Penciclovir. Antiviral Chemistry and Chemotherapy, 6(2), 89-97. [Link]

-

Pharmel Inc. (2013, January 11). PRODUCT MONOGRAPH Pr phl-FAMCICLOVIR. Retrieved from [Link]

-

Bacon, T. H., Howard, B. A., Spender, L. C., & Boyd, M. R. (1996). Activity of penciclovir in antiviral assays against herpes simplex virus. Journal of antimicrobial chemotherapy, 37(2), 303–313. [Link]

-

Weinberg, A., Bate, B. J., Masters, H. B., Schneider, S. A., Clark, J. C., Wren, C. G., Allaman, J. A., & Levin, M. J. (1992). In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2. Antimicrobial agents and chemotherapy, 36(9), 2037–2038. [Link]

-

Standring-Cox, R., Bacon, T. H., & Howard, B. A. (1996). Comparison of a DNA probe assay with the plaque reduction assay for measuring the sensitivity of herpes simplex virus and varicella-zoster virus to penciclovir and acyclovir. Journal of virological methods, 56(1), 3–13. [Link]

-

Bacon, T. H., Howard, B. A., Spender, L. C., & Boyd, M. R. (1996). Activity of penciclovir in antiviral assays against herpes simplex virus. Journal of antimicrobial chemotherapy, 37(2), 303–313. [Link]

-

Shiraki, K., & Yamanishi, K. (1995). Inhibitory action of acyclovir (ACV) and penciclovir (PCV) on plaque formation and partial cross-resistance of ACV-resistant varicella-zoster virus to PCV. The Journal of infectious diseases, 171(5), 1362–1365. [Link]

-

St Clair, M. H., Lambe, C. U., & Furman, P. A. (1987). Inhibition of herpes simplex virus DNA polymerase by 5'-triphosphates of 9-(2-hydroxyethoxymethyl)guanine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine. Antimicrobial agents and chemotherapy, 31(5), 844–849. [Link]

-

Suzuki, M., Okuda, T., Shiraki, K., & Yamanishi, K. (2023). Analysis of antiviral drug properties of thymidine kinase of herpes B virus using recombinant herpes simplex virus 1. Microbiology spectrum, 11(6), e0215723. [Link]

-

Shaw, T., Amor, P., Civilette, M., & Cihlar, T. (1997). Inhibition of hepatitis B virus DNA polymerase by enantiomers of penciclovir triphosphate and metabolic basis for selective inhibition of HBV replication by penciclovir. Hepatology (Baltimore, Md.), 26(4), 1047–1054. [Link]

-

Weinberg, A., Bate, B. J., Masters, H. B., Schneider, S. A., Clark, J. C., Wren, C. G., Allaman, J. A., & Levin, M. J. (1992). In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2. Antimicrobial agents and chemotherapy, 36(9), 2037–2038. [Link]

-

Bacon, T. H., Howard, B. A., Spender, L. C., & Boyd, M. R. (1996). Activity of penciclovir in antiviral assays against herpes simplex virus. Journal of antimicrobial chemotherapy, 37(2), 303–313. [Link]

- NCCLS. (2004). Antiviral Susceptibility Testing: Herpes Simplex Virus by Plaque Reduction Assay; Approved Standard. CLSI document M33-A.

-

EURL. (2021, April 20). STANDARD OPERATING PROCEDURE. Retrieved from [Link]

-

Yaghoubi, S. S., & Gambhir, S. S. (2006). Measuring herpes simplex virus thymidine kinase reporter gene expression in vitro. Nature protocols, 1(4), 2137–2142. [Link]

-

Black, M. E., Newcomb, T. G., Wilson, H. M., & Loeb, L. A. (1996). Creation of a herpes simplex virus type 1 thymidine kinase deletion mutant for positive and negative selection in mammalian cells. Proceedings of the National Academy of Sciences of the United States of America, 93(8), 3525–3529. [Link]

-

Weinberg, A., Bate, B. J., Masters, H. B., Schneider, S. A., Clark, J. C., Wren, C. G., Allaman, J. A., & Levin, M. J. (1992). In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2. Antimicrobial agents and chemotherapy, 36(9), 2037–2038. [Link]

Sources

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. Measuring herpes simplex virus thymidine kinase reporter gene expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioimmunoassay for herpes simplex virus (HSV) thymidine kinase (Journal Article) | OSTI.GOV [osti.gov]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. Substrate specificity of three viral thymidine kinases (TK): vaccinia virus TK, feline herpesvirus TK, and canine herpesvirus TK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sitesv2.anses.fr [sitesv2.anses.fr]

- 7. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Antiviral strategies targeting herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Herpes Simplex Virus-1 Thymidine Kinase Alanine 168 in Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biophysical characterization of vaccinia virus thymidine kinase substrate utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Spectrum of (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine (H2G): A Technical Guide for Researchers

Introduction

(R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine, commonly known as H2G, is a potent acyclic nucleoside analogue with a significant and selective spectrum of activity against several members of the Herpesviridae family. This technical guide provides an in-depth analysis of H2G's antiviral properties, mechanism of action, and the methodologies used to evaluate its efficacy. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to offer a comprehensive understanding of H2G as an antiviral agent.

Mechanism of Action: A Tri-Phosphorylation Cascade

The selective antiviral activity of H2G is contingent upon its metabolic activation within virus-infected cells. This process is a three-step phosphorylation cascade, with the initial and most critical step being mediated by a virus-encoded enzyme, ensuring that the drug is primarily activated in infected cells, thus minimizing toxicity to uninfected host cells.

-

Initial Monophosphorylation by Viral Thymidine Kinase (TK): H2G is a substrate for the thymidine kinase (TK) encoded by several herpesviruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[1] This viral TK efficiently catalyzes the conversion of H2G to H2G-monophosphate. This step is the primary determinant of H2G's selectivity. In uninfected cells, cellular TKs have a much lower affinity for H2G, leading to minimal activation.

-

Diphosphorylation by Cellular Guanylate Kinase (GMPK): Following its initial activation, H2G-monophosphate is further phosphorylated to H2G-diphosphate by the cellular enzyme guanylate kinase (GMPK).[2] GMPK recognizes the monophosphorylated nucleoside analogue as a substrate, adding a second phosphate group.

-

Triphosphorylation by Cellular Nucleoside Diphosphate Kinase (NDPK): The final activation step is the conversion of H2G-diphosphate to the pharmacologically active H2G-triphosphate (H2G-TP). This reaction is catalyzed by cellular nucleoside diphosphate kinases (NDPKs), which are ubiquitous enzymes responsible for maintaining the pool of cellular nucleoside triphosphates.[3][4]

The resulting H2G-TP is a structural analogue of deoxyguanosine triphosphate (dGTP).

Inhibition of Viral DNA Polymerase

H2G-TP acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, dGTP.[1] By binding to the active site of the viral DNA polymerase, H2G-TP effectively halts the elongation of the nascent viral DNA chain. While not an obligate chain terminator, its incorporation leads to a significant reduction in the rate of viral DNA synthesis, ultimately suppressing viral replication.[1]

dot

Caption: Metabolic activation and mechanism of action of H2G.

Antiviral Spectrum of H2G

H2G exhibits potent antiviral activity against a range of human herpesviruses. Its efficacy is most pronounced against viruses that encode a thymidine kinase capable of phosphorylating H2G. The following table summarizes the in vitro activity of H2G against various herpesviruses.

| Virus | Common Disease(s) | In Vitro Activity (IC50/EC50) | Reference(s) |

| Herpes Simplex Virus Type 1 (HSV-1) | Oral herpes (cold sores), herpetic keratitis | Comparable to Acyclovir | [1] |

| Herpes Simplex Virus Type 2 (HSV-2) | Genital herpes | Weaker than Acyclovir | [1] |

| Varicella-Zoster Virus (VZV) | Chickenpox, Shingles | 2.3 µM (IC50) | [1] |

| Epstein-Barr Virus (EBV) | Infectious mononucleosis, certain cancers | 0.9 µM (IC50) | [1] |

| Human Herpesvirus 6 (HHV-6) | Roseola infantum, central nervous system diseases | Active | [5][6][7][8] |

| Human Herpesvirus 8 (HHV-8) | Kaposi's sarcoma | Active | [8] |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration.

Potentiation of Antiviral Activity

A noteworthy aspect of H2G's pharmacology is the significant enhancement of its antiviral effect when used in combination with inhibitors of inosine monophosphate dehydrogenase (IMPDH), such as mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil (MMF).[9] MPA depletes the intracellular pools of dGTP. This depletion reduces the competition for H2G-TP at the viral DNA polymerase, thereby markedly increasing the inhibitory potency of H2G.[9] This synergistic effect is particularly pronounced against thymidine kinase-deficient (TK-) strains of HSV-1, where the combination can lower the effective concentration of H2G by over 2,500-fold.[9]

Mechanisms of Resistance

As with other nucleoside analogues, prolonged exposure to H2G can lead to the emergence of resistant viral strains. The primary mechanisms of resistance to H2G involve mutations in two key viral genes:

-

Viral Thymidine Kinase (TK): Mutations in the viral TK gene are the most common cause of resistance. These mutations can lead to a complete loss of TK expression (TK-deficient mutants) or the expression of a TK enzyme with altered substrate specificity that no longer efficiently phosphorylates H2G.

-

Viral DNA Polymerase: Less frequently, mutations can arise in the gene encoding the viral DNA polymerase. These mutations typically alter the enzyme's active site, reducing its affinity for H2G-TP while maintaining its ability to bind and incorporate the natural dGTP substrate.

Experimental Protocols for Antiviral Activity Assessment

The in vitro antiviral activity of H2G is typically quantified using cell-based assays that measure the inhibition of viral replication. The two most common methods are the plaque reduction assay and the yield reduction assay.

Plaque Reduction Assay

This assay is considered the gold standard for determining the susceptibility of cytopathic viruses to antiviral agents.

Principle: This method quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death and lysis caused by viral infection in a cell monolayer.

Step-by-Step Methodology:

-

Cell Culture Preparation: Seed susceptible host cells (e.g., Vero cells for HSV) in multi-well plates and grow to confluence.

-

Virus Inoculation: Infect the cell monolayers with a standardized amount of virus, typically calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Compound Application: After a viral adsorption period, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) containing serial dilutions of H2G.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV).

-

Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the concentration of H2G that reduces the number of plaques by 50% (IC50) compared to untreated, virus-infected controls.

dot

Caption: Workflow for the Plaque Reduction Assay.

Yield Reduction Assay

This assay provides a quantitative measure of the amount of infectious virus produced in the presence of an antiviral compound.

Principle: This method determines the concentration of a compound required to reduce the yield of infectious progeny virus by a specific amount (e.g., 90% or 99%).

Step-by-Step Methodology:

-

Infection and Treatment: Infect confluent cell monolayers with the virus at a known multiplicity of infection (MOI). After an adsorption period, add culture medium containing serial dilutions of H2G.

-

Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).

-

Virus Harvest: Harvest the cells and supernatant. Lyse the cells (e.g., by freeze-thawing) to release intracellular virus particles.

-

Virus Titration: Determine the titer of the harvested virus from each drug concentration by performing serial dilutions and titrating on fresh cell monolayers (e.g., using a plaque assay or a TCID50 assay).

-

Data Analysis: Calculate the concentration of H2G that reduces the viral yield by a predetermined amount (e.g., 90% effective concentration, EC90) compared to the virus yield from untreated control cultures.

Conclusion

(R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine is a selective and potent inhibitor of several human herpesviruses. Its mechanism of action, reliant on a virus-specific initial phosphorylation, provides a favorable therapeutic window. The synergistic potentiation of its activity with IMPDH inhibitors offers a promising avenue for combination therapy, particularly for managing infections caused by resistant strains. The established methodologies of plaque and yield reduction assays are robust tools for the continued evaluation of H2G and the discovery of novel anti-herpetic agents. This guide provides a foundational understanding for researchers dedicated to the advancement of antiviral drug development.

References

-

Lowe, D. M., et al. (1994). Mode of action of (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine against herpesviruses. Antimicrobial Agents and Chemotherapy, 38(7), 1519-1524. [Link]

-

Akesson-Johansson, A., et al. (1990). Inhibition of human herpesvirus 6 replication by 9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine (2HM-HBG) and other antiviral compounds. Antimicrobial Agents and Chemotherapy, 34(12), 2417-2419. [Link]

-

Neyts, J., et al. (1998). The antiherpesvirus activity of H2G [(R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine] is markedly enhanced by the novel immunosuppressive agent mycophenolate mofetil. Antimicrobial Agents and Chemotherapy, 42(12), 3285-3289. [Link]

-

De Clercq, E., et al. (2001). Antiviral agents active against human herpesviruses HHV-6, HHV-7 and HHV-8. Reviews in Medical Virology, 11(6), 381-395. [Link]

-

Neyts, J., & De Clercq, E. (1998). The antiherpesvirus activity of H2G [(R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine] is markedly enhanced by the novel immunosuppressive agent mycophenolate mofetil. Antimicrobial Agents and Chemotherapy, 42(12), 3285–3289. [Link]

-

De Clercq, E., Naesens, L., De Bolle, L., Schols, D., Zhang, Y., & Neyts, J. (2001). Antiviral agents active against human herpesviruses HHV-6, HHV-7 and HHV-8. Reviews in Medical Virology, 11(6), 381-395. [Link]

-

Ashton, W. T., et al. (1982). 9-([2-hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine: a selective inhibitor of herpes group virus replication. Biochemical and Biophysical Research Communications, 108(4), 1716-1721. [Link]

-

Agarwal, K. C., Parks Jr, R. E., & Agarwal, R. P. (1979). Nucleoside diphosphokinase from human erythrocytes. Methods in Enzymology, 51, 495-502. [Link]

-

Boivin, G., & S.L. Sacks. (1997). A standardized plaque reduction assay for determination of drug susceptibilities of cytomegalovirus clinical isolates. Antimicrobial Agents and Chemotherapy, 41(5), 1132-1136. [Link]

-

Prichard, M. N., & Shipman Jr, C. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101-106. [Link]

-

Field, A. K., et al. (1983). 9-([2-hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine: a selective inhibitor of herpes group virus replication. Proceedings of the National Academy of Sciences, 80(13), 4139-4143. [Link]

-

Andrei, G., et al. (2005). Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management. Clinical Microbiology Reviews, 18(1), 58-84. [Link]

-

Boivin, G. (2002). Resistance of herpesviruses to antiviral drugs: clinical impacts and molecular mechanisms. Drug Resistance Updates, 5(2), 88-114. [Link]

-

Ohtsuki, K., et al. (1990). Physiological correlation between nucleoside-diphosphate kinases and the 21-kDa guanine-nucleotide binding proteins copurified with the enzymes from the cell membrane fractions of Ehrlich ascites tumor cells. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1052(2), 259-267. [Link]

-

Yan, H., & Tsai, M. D. (1999). Nucleoside monophosphate kinases: structure, mechanism, and substrate specificity. Advances in Enzymology and Related Areas of Molecular Biology, 73, 103-134. [Link]

Sources

- 1. Mode of action of (R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-([2-hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine: a selective inhibitor of herpes group virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological correlation between nucleoside-diphosphate kinases and the 21-kDa guanine-nucleotide binding proteins copurified with the enzymes from the cell membrane fractions of Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of (r)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine (H2G) and AZT-lipid-PFA on Human Herpesvirus-6B infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of human herpesvirus 6 replication by 9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine (2HM-HBG) and other antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of human herpesvirus 6 replication by 9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine (2HM-HBG) and other antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral agents active against human herpesviruses HHV-6, HHV-7 and HHV-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The antiherpesvirus activity of H2G [(R)-9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine] is markedly enhanced by the novel immunosuppressive agent mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Penciclovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of effective antiviral therapies has been a cornerstone of medicinal chemistry for decades. The advent of nucleoside analogues marked a paradigm shift in the management of viral infections, particularly those caused by the Herpesviridae family.[1] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and chemical synthesis of penciclovir, a pivotal acyclic guanosine analogue in the antiherpetic arsenal.

Penciclovir, chemically known as 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine, stands as a testament to the principles of rational drug design.[2] Its development was driven by the need for agents with improved pharmacokinetic profiles and sustained intracellular activity compared to its predecessor, acyclovir.[3][4] This document will delve into the scientific underpinnings of penciclovir's efficacy, offering field-proven insights into its development and synthesis for professionals in drug discovery and development.

The Genesis of Penciclovir: A Strategic Pursuit of Enhanced Antiviral Activity

The discovery of penciclovir emerged from a dedicated research program at Beecham Pharmaceuticals (later SmithKline Beecham) aimed at identifying novel antiherpetic agents.[2] Building upon the foundational success of acyclovir, which validated viral thymidine kinase as a druggable target, researchers sought to create analogues with superior intracellular persistence.[5]

Key scientific insights that guided the discovery process included:

-

Prolonged Intracellular Half-Life: A primary objective was to develop a compound whose activated triphosphate form would exhibit a longer intracellular half-life than that of acyclovir triphosphate.[3][6] This extended persistence was hypothesized to translate into more sustained inhibition of viral DNA synthesis and potentially less frequent dosing.[4][6]

-

Selective Activation: The principle of selective phosphorylation by viral thymidine kinase, a hallmark of acyclovir's safety profile, was a critical design constraint.[3][5][7] This ensures that the drug is primarily activated in virus-infected cells, minimizing toxicity to uninfected host cells.[3][7]

Penciclovir was first approved for medical use in 1996.[3] In September 1996, the U.S. Food and Drug Administration (FDA) approved it for the treatment of cold sores, and it was subsequently launched in the United States in 1997.[2][8] The topical formulation, Denavir™ (penciclovir cream) 1%, was launched by SmithKline Beecham as the first topical antiviral cream approved by the FDA for recurrent cold sores.[9] It was introduced in the United Kingdom as Vectavir in 1996.[9][10]

Mechanism of Action: A Tale of Two Kinases

Penciclovir is a prodrug that requires intracellular activation to exert its antiviral effect.[2][3] Its mechanism of action is a sophisticated interplay between viral and cellular enzymes, ensuring targeted activity within infected cells.

-

Selective Monophosphorylation: The crucial first step in penciclovir's activation is the monophosphorylation by a virus-encoded thymidine kinase (TK).[2][3] This reaction is the rate-limiting step and is significantly more efficient in virus-infected cells due to the high substrate affinity of the viral TK for penciclovir compared to the host cell's TK.[2][3]

-

Conversion to Triphosphate: Cellular kinases then sequentially add two more phosphate groups, converting penciclovir monophosphate into the active antiviral agent, penciclovir triphosphate (PCV-TP).[2][3]

-

Inhibition of Viral DNA Polymerase: PCV-TP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[7][11] Incorporation of PCV-TP into the growing viral DNA chain leads to the termination of DNA synthesis, thus halting viral replication.[6][7]

The selectivity of penciclovir is twofold: preferential activation in infected cells and a higher affinity of PCV-TP for viral DNA polymerase over cellular DNA polymerases.[2][3] A key differentiator from acyclovir is the significantly longer intracellular half-life of PCV-TP, which can persist in infected cells for over 12 hours, compared to the much shorter duration of acyclovir triphosphate.[3][6]

Caption: Mechanism of action of Penciclovir.

Chemical Synthesis of Penciclovir: A Retrosynthetic Approach

The synthesis of penciclovir has been approached through various routes, with a common strategy involving the coupling of a protected guanine moiety with a suitable acyclic side chain. The following outlines a representative synthetic pathway.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of penciclovir reveals two key synthons: a guanine precursor and a 4-carbon acyclic side chain with appropriate functional groups for coupling.

Caption: Retrosynthetic analysis of Penciclovir.

Exemplary Synthetic Protocol

A common and efficient synthesis involves the reaction of a protected guanine derivative with a functionalized acyclic side chain. One such route is the condensation of 2-amino-6-chloropurine with a protected form of the 4-hydroxy-3-(hydroxymethyl)butyl side chain, followed by hydrolysis.

Step 1: Preparation of the Acyclic Side Chain

The synthesis of the acyclic side chain can be achieved from readily available starting materials. For instance, diethyl malonate can be elaborated to the required diol.

Step 2: Coupling of the Guanine Moiety and the Acyclic Side Chain

A protected guanine derivative, such as 2-amino-6-chloropurine, is coupled with the protected acyclic side chain. This is often carried out in the presence of a base to facilitate the nucleophilic substitution.

Step 3: Hydrolysis and Deprotection

The final step involves the hydrolysis of the chloro group at the 6-position of the purine ring to a hydroxyl group, and the removal of any protecting groups on the side chain to yield penciclovir.

A reported method for the final step involves refluxing 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine with hydrochloric acid.[12] Subsequent neutralization and purification yield penciclovir in high purity.[12]

Experimental Protocol: Hydrolysis of 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine to Penciclovir

-

Reaction Setup: To a suitable reaction vessel, add 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine and 2M hydrochloric acid.

-

Reflux: Heat the mixture to reflux and maintain for 3 hours.[12]

-

Neutralization: Cool the reaction mixture to room temperature. Adjust the pH to 14.0 with a 14M sodium hydroxide solution.[12]

-

Extraction: Wash the aqueous solution with ethyl acetate to remove any organic impurities.

-

Precipitation: Adjust the pH of the aqueous phase to neutral with 6M hydrochloric acid to precipitate the crude penciclovir.[12]

-

Purification: Filter the precipitate, wash with water, and dry to obtain penciclovir. Further purification can be achieved by recrystallization.

Antiviral Activity and Pharmacokinetics

Penciclovir exhibits potent activity against several members of the Herpesviridae family. Its efficacy is often compared to that of acyclovir.

| Virus | Penciclovir IC50 (µg/mL) | Acyclovir IC50 (µg/mL) | Cell Line | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | 0.28 - 1.1 | ~0.6 | MRC-5 | [13][14] |

| Herpes Simplex Virus Type 2 (HSV-2) | Varies by strain | Varies by strain | MRC-5 | [14] |

| Varicella-Zoster Virus (VZV) | Potent activity | Potent activity | Not specified | [15] |

IC50 values can vary depending on the specific viral strain and the cell line used in the assay.

One of the key advantages of penciclovir is its pharmacokinetic profile, particularly its long intracellular half-life.[6] While penciclovir itself has poor oral bioavailability, its prodrug, famciclovir, is well-absorbed and rapidly converted to penciclovir in the liver and intestinal wall.[6][7][16]

| Parameter | Penciclovir | Acyclovir |

| Intracellular Half-life of Triphosphate | 7-20 hours[17] | ~1 hour |

| Oral Bioavailability | Poor[2][6] | 15-30% |

| Plasma Half-life | ~2 hours[18] | 2.5-3.3 hours[17] |

| Primary Route of Elimination | Renal[16][18] | Renal[5] |

The superior intracellular stability of penciclovir triphosphate is thought to contribute to its clinical efficacy, potentially allowing for less frequent dosing in systemic applications.[4]

Conclusion

Penciclovir represents a significant advancement in the field of antiviral therapy. Its discovery was a result of a targeted drug design strategy aimed at improving upon the first generation of nucleoside analogues. The unique mechanism of action, characterized by selective activation and prolonged intracellular retention of the active triphosphate form, underpins its potent and selective antiherpetic activity. The synthetic routes to penciclovir have been refined to allow for efficient and scalable production. This guide has provided a detailed technical overview of the discovery, mechanism, and synthesis of penciclovir, offering valuable insights for researchers and professionals dedicated to the ongoing development of novel antiviral agents.

References

- New Drug Approvals. (2018, June 7). Penciclovir.

- Wikipedia. (n.d.). Penciclovir.

- Herpesviruses 2000. (2000, March 1). Penciclovir.

- Patsnap Synapse. (2024, July 17).

- Taylor & Francis Online. (n.d.). Penciclovir – Knowledge and References.

- Google Patents. (n.d.).

- Guidechem. (n.d.). Penciclovir vs Acyclovir.

- PubMed. (n.d.). Pharmacokinetics of new antiherpetic agents.

- PubMed. (n.d.). Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor.

- Antimicrobial Agents and Chemotherapy. (n.d.).

- PubMed. (n.d.). Activity of penciclovir in antiviral assays against herpes simplex virus.

- PubMed. (n.d.). Inhibitory action of acyclovir (ACV) and penciclovir (PCV) on plaque formation and partial cross-resistance of ACV-resistant varicella-zoster virus to PCV.

- ChemicalBook. (n.d.). Penciclovir synthesis.

- Drug Central. (n.d.). penciclovir.

- EMJ. (2018, October 30).

- ASM Journals. (n.d.). Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines.

- Google Patents. (n.d.). EP0822817B1 - Use of (r)

- PLOS ONE. (2017, June 30). The antiviral IC50 against Herpes simplex virus-1 (HSV-1) and acyclovir-resistant Herpes simplex virus (HSV-ACR) of PRE, punicalagin, ZnSO4 and ellagic acid in comparison to aciclovir (n = 3 ± SD).

- Google Patents. (n.d.). CN1857270A - Penciclovir gel and its preparing method.

- ResearchGate. (n.d.). Antiviral drugs--a short history of their discovery and development.

- Antimicrobial Agents and Chemotherapy. (1993, April). Comparative activity of penciclovir and acyclovir in mice infected intraperitoneally with herpes simplex virus type 1 SC16.

- Pharsight. (n.d.).

- PubMed. (n.d.). The tolerance to and pharmacokinetics of penciclovir (BRL 39123A), a novel antiherpes agent, administered by intravenous infusion to healthy subjects.

- Wikipedia. (n.d.). Herpes.

- PubMed. (n.d.). History, pharmacokinetics, and pharmacology of acyclovir.

- BioWorld. (1997, May 2).

- The Pharma Letter. (1996, June 9). First Launch Of SB's Cold Sore Drug Penciclovir.

- The Pharma Letter. (1997, May 4). Penciclovir Launched In USA.

Sources

- 1. researchgate.net [researchgate.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Penciclovir - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. History, pharmacokinetics, and pharmacology of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Herpesviruses 2000: Penciclovir [web.stanford.edu]

- 7. What is the mechanism of Penciclovir? [synapse.patsnap.com]

- 8. thepharmaletter.com [thepharmaletter.com]

- 9. | BioWorld [bioworld.com]

- 10. thepharmaletter.com [thepharmaletter.com]

- 11. penciclovir [drugcentral.org]

- 12. Penciclovir synthesis - chemicalbook [chemicalbook.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]